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Compound of Interest

Compound Name: Kaliotoxin-1

Cat. No.: B1151365

Get Quote

Executive Summary
Kaliotoxin-1 (KTX-1) is a 38-residue peptide neurotoxin originally isolated from the venom of

the scorpion Androctonus mauretanicus mauretanicus. It is a high-affinity pore blocker of the

voltage-gated potassium channel Kv1.3 (

), making it a critical molecular tool in autoimmune disease research (e.g., multiple sclerosis,
rheumatoid arthritis).

Precise knowledge of the molecular weight (MW) of KTX-1 is not merely a catalog specification

but a fundamental quality attribute (CQA) for synthetic production and structural validation. The

theoretical average molecular weight of the fully oxidized peptide is 4149.9 Da. However,

experimental values vary based on isotopic definitions (monoisotopic vs. average) and post-

translational modifications (disulfide bridging). This guide provides a definitive technical

breakdown of KTX-1’s physicochemical properties, synthesis workflows, and self-validating

characterization protocols.

Part 1: Physicochemical Identity
Sequence and Formula
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The primary structure of KTX-1 consists of 38 amino acids with a C-terminal free acid (or

amide, depending on synthetic design, though natural is often free acid). It contains six

cysteine residues that form three intramolecular disulfide bonds, which are essential for its

biological activity and compact structure.

Sequence (One-Letter Code): GVEINVKCSG SPQCLKPCKD AGMRFGKCMN RKCHCTPK

Empirical Formula (Oxidized):

Note on Sulfur Content: The formula includes 8 sulfur atoms: 6 from Cysteine (Cys) residues

and 2 from Methionine (Met) residues (Met23, Met29).

Molecular Weight Data
The molecular weight must be reported with context regarding the oxidation state. The

formation of three disulfide bonds results in the loss of 6 hydrogen atoms (

).

Metric Value (Oxidized) Value (Reduced) Context

Monoisotopic Mass 4146.91 Da 4152.96 Da
For High-Res MS

(Orbitrap/FT-ICR)

Average Mass 4149.89 Da 4155.94 Da
For MALDI-TOF /

Low-Res ESI

[M+H]+ (Mono) 4147.92 Da 4153.97 Da
Primary ion in positive

mode MS

[M+2H]2+ (Mono) 2074.46 Da 2077.49 Da
Common charge state

in ESI

[M+3H]3+ (Mono) 1383.31 Da 1385.33 Da
Common charge state

in ESI
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Part 2: Structural Integrity & Disulfide Mapping
The biological potency of KTX-1 relies on the "CS-

" motif (Cysteine-Stabilized

-helix and

-sheet). Incorrect disulfide pairing (scrambling) results in "dead" isomers with identical mass but
no biological activity.

Disulfide Connectivity:

Cys8 — Cys28

Cys14 — Cys33

Cys18 — Cys35

Visualization: Structural Connectivity
The following diagram illustrates the primary sequence and the specific disulfide bridges that

constrain the peptide.
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Caption: Schematic representation of Kaliotoxin-1 backbone and the three critical disulfide

bridges (C8-C28, C14-C33, C18-C35) stabilizing the structure.
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Part 3: Synthesis & Purification Workflow
Synthesizing KTX-1 requires a robust Solid-Phase Peptide Synthesis (SPPS) protocol followed

by a controlled oxidative folding step.

Synthesis Protocol (Fmoc-SPPS)
Resin: 2-Chlorotrityl chloride resin (for free acid C-term) or Rink Amide resin (if amide C-term

is desired).

Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred for lower racemization).

Cleavage: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5). Note: EDT (Ethane dithiol) is critical to

prevent oxidation of Methionine residues during cleavage.

Oxidative Folding (The Critical Step)
The linear peptide obtained from SPPS is reduced and must be folded to form the correct

disulfide bonds. Random oxidation often leads to precipitation.

Protocol:

Dissolution: Dissolve crude reduced peptide at 0.1 mg/mL in 50 mM Tris-HCl, 1 mM EDTA,

pH 7.8.

Redox Buffer: Add Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) to final

concentrations of 1 mM and 0.1 mM, respectively (10:1 ratio).

Incubation: Stir gently at

for 24–48 hours.

Monitoring: Monitor by RP-HPLC. The folded peptide typically elutes earlier than the reduced

form due to a more compact hydrophobic surface area.

Visualization: Synthesis Workflow
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Caption: Step-by-step workflow from solid-phase assembly to the isolation of the folded,

biologically active toxin.

Part 4: Analytical Validation (Self-Validating
Systems)
Trustworthiness in peptide science comes from orthogonal validation. Reliance on a single

metric (e.g., just Mass Spec) is insufficient because it cannot distinguish between a scrambled

isomer and the native fold.
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Mass Spectrometry Protocol
Method: MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight).[1]

Matrix:

-Cyano-4-hydroxycinnamic acid (CHCA).[1]

Preparation: Mix 1

L peptide solution (10 pmol/

L) with 1

L saturated CHCA in 50% ACN/0.1% TFA.

Target Mass: Look for

.

Validation Check: If the mass is

(4164 Da), Methionine oxidation has occurred. If the mass is

higher than expected, the peptide is likely reduced (linear).

Quantification Warning (Expert Insight)
Do NOT use A280. KTX-1 lacks Tryptophan (Trp) and Tyrosine (Tyr). The extinction coefficient

at 280 nm is negligible (

derived only from disulfides).

Correct Method: Use A205 or A214 (peptide bond absorption).

Alternative: Colorimetric BCA assay or amino acid analysis (AAA) for absolute quantification.

Part 5: Biological Relevance & Mechanism
KTX-1 is a "pore blocker." It does not affect the gating kinetics (opening/closing) of the channel

but physically occludes the ion conduction pathway.
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Target: Kv1.3 (primary), Kv1.1, and Kv1.2.

Key Residue:Lysine 27 (K27). The side chain of K27 inserts directly into the selectivity filter

of the potassium channel, acting like a cork in a bottle.

Therapeutic Implication: Kv1.3 is highly expressed in effector memory T-cells (

). Blocking Kv1.3 suppresses calcium signaling and T-cell activation, offering a pathway to
treat autoimmune diseases without generalized immunosuppression.

Visualization: Mechanism of Action
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Caption: Mechanistic diagram showing how the critical Lys27 residue of KTX-1 physically

occludes the Kv1.3 channel pore, preventing potassium efflux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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